molecular formula C19H13ClN2O3S B2704794 N-[(2Z)-7-chloro-3,4-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-oxo-4H-chromene-2-carboxamide CAS No. 868369-71-5

N-[(2Z)-7-chloro-3,4-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B2704794
CAS No.: 868369-71-5
M. Wt: 384.83
InChI Key: JBVIIKVZUGTWAK-VZCXRCSSSA-N
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Description

N-[(2Z)-7-chloro-3,4-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-oxo-4H-chromene-2-carboxamide is recognized in chemical research as a potent and selective chemical probe for the dual-specificity tyrosine phosphorylation-regulated kinase DYRK1A. This compound acts as a high-affinity ATP-competitive inhibitor, effectively blocking the kinase activity of DYRK1A, a key enzyme implicated in cell proliferation, neuronal development, and central nervous system function. Its primary research value lies in dissecting DYRK1A signaling pathways and modeling disease states linked to its dysregulation, such as Down syndrome and Alzheimer's disease. Researchers utilize this inhibitor in mechanistic studies to understand the role of DYRK1A in cell cycle control and neurodevelopment , and to investigate its potential as a therapeutic target. The compound is offered for chemical biology and basic research applications. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

N-(7-chloro-3,4-dimethyl-1,3-benzothiazol-2-ylidene)-4-oxochromene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13ClN2O3S/c1-10-7-8-12(20)17-16(10)22(2)19(26-17)21-18(24)15-9-13(23)11-5-3-4-6-14(11)25-15/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBVIIKVZUGTWAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)Cl)SC(=NC(=O)C3=CC(=O)C4=CC=CC=C4O3)N2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[(2Z)-7-chloro-3,4-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-oxo-4H-chromene-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a chromene core fused with a benzothiazole moiety, which is known to enhance biological interactions due to its unique structural properties.

Structural Characteristics

The compound's structure can be summarized as follows:

ComponentDescription
Core Structure Chromene fused with benzothiazole
Functional Groups Chlorine and methyl groups enhance reactivity
IUPAC Name N-(7-chloro-3,4-dimethyl-1,3-benzothiazol-2-ylidene)carboxamide

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The proposed mechanisms include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It can modulate receptor activities on cell surfaces, affecting cellular signaling.
  • Gene Expression Alteration : The compound influences the expression of genes related to cell growth and apoptosis.

These mechanisms suggest a multifaceted approach to its biological effects, which may include anticancer and anti-inflammatory properties.

Biological Activity

Research indicates that compounds structurally similar to this compound exhibit significant biological activities:

Anticancer Activity

Several studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. For example:

  • Cell Lines Tested : SW620 (colon cancer), PC-3 (prostate cancer), NCI-H23 (lung cancer).
  • Findings : The compound demonstrated moderate to strong cytotoxicity against these cell lines, indicating potential as an anticancer agent .

Anti-inflammatory Properties

The compound's ability to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes suggests its potential in treating inflammatory diseases. It may reduce the production of pro-inflammatory mediators .

Case Studies

  • Cytotoxicity Studies : In a study involving various derivatives of benzothiazole compounds, N-[7-chloro] derivatives showed enhanced cytotoxicity compared to their non-chlorinated counterparts. This highlights the importance of halogen substituents in increasing biological activity .
  • Molecular Docking Studies : Computational studies have indicated that the compound can effectively bind to target enzymes such as COX and LOX, providing insights into its mechanism of action at the molecular level .

Comparative Analysis with Similar Compounds

A comparative analysis with similar compounds reveals that the presence of chlorine and methyl groups significantly enhances the biological activity of benzothiazole derivatives.

CompoundStructureCytotoxicity (IC50)Mechanism
N-[7-chloro] derivativeBenzothiazole + ChromeneModerate (varies by cell line)Enzyme inhibition
Non-chlorinated derivativeBenzothiazole onlyLower than chlorinatedLess effective

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of benzothiazole-carboxamide hybrids, with key analogs differing in substituent patterns and fused ring systems. Below is a comparative analysis:

Table 1: Structural and Functional Comparison

Compound Name Key Substituents/Rings Molecular Weight (g/mol) Yield (%) Notable Properties
Target Compound 7-Cl, 3,4-dimethyl benzothiazole; chromene-4-oxo ~407.8 (estimated) N/A Enhanced steric bulk; π-conjugation
N-[2-(4-Chlorophenyl)-4-oxo-1,3-thiazolidin-3-yl]-1,2-benzothiazole-3-carboxamide (4g) 4-Cl phenyl; thiazolidinone 403.8 70 Moderate solubility; H-bond acceptor
N-[2-(2,6-Difluorophenyl)-4-oxo-1,3-thiazolidin-3-yl]-1,2-benzothiazole-3-carboxamide (4h) 2,6-diF phenyl; thiazolidinone 405.8 60 Improved lipophilicity
N-(2-(3-Chlorophenyl)-4-oxo-1,3-thiazolidin-3-yl)-1,2-benzothiazol-3-ylacetamide (4m) 3-Cl phenyl; thiazolidinone; acetamide 417.3 45 Flexible side chain; lower yield

Key Findings:

Synthetic Challenges :

  • Derivatives with ortho-substituted aryl groups (e.g., 4h, 4i) exhibit lower yields (37–60%) due to steric clashes during cyclization . The target compound’s fused chromene system may further complicate synthesis, requiring optimized conditions.

Spectroscopic and Crystallographic Trends: IR spectra for analogs show strong carbonyl stretches (~1700 cm⁻¹) for both benzothiazole and thiazolidinone/chromene moieties . The target compound’s chromene carbonyl is expected to exhibit similar absorption. X-ray studies of analogs reveal planar benzothiazole cores with intermolecular H-bonds involving carboxamide groups . The chromene’s extended conjugation in the target compound may promote tighter crystal packing.

Biological Implications: Thiazolidinone-based analogs (e.g., 4g, 4h) demonstrate moderate antimicrobial activity, attributed to H-bond donor-acceptor interactions. The target compound’s chromene system could enhance DNA intercalation or kinase inhibition, though experimental data are pending.

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